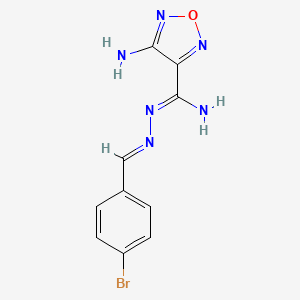
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, also known as PPAP, is a synthetic compound that has been studied for its potential use in various scientific research applications. PPAP is a derivative of the natural compound cathinone, which is found in the leaves of the khat plant. PPAP has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain. This results in increased levels of dopamine in the synaptic cleft, which can have a range of effects on behavior and cognition. This compound has also been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased heart rate. This compound has also been shown to increase the expression of genes involved in the synthesis of dopamine and to increase the density of dopamine receptors in the brain. These effects suggest that this compound may have potential therapeutic applications for a range of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. This compound is also relatively easy to synthesize and has low toxicity, which makes it a safe and cost-effective research tool. However, one limitation of using this compound is that its effects on behavior and cognition may be difficult to interpret, as they may be influenced by a range of factors such as stress and environmental conditions.
Zukünftige Richtungen
There are a number of future directions for research on N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, including further studies on its potential therapeutic applications for neurological and psychiatric disorders. This compound may also have potential as a tool for studying the role of dopamine in addiction and reward processes. Additionally, further research is needed to better understand the long-term effects of this compound on behavior and cognition, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride can be synthesized using a variety of methods, including reductive amination and palladium-catalyzed coupling reactions. One commonly used method involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This produces N-phenylpyrrolidine, which can then be reacted with propionyl chloride to form this compound. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of this compound.
Wissenschaftliche Forschungsanwendungen
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has been studied for its potential use in a range of scientific research applications, including as a tool for studying the dopamine system in the brain. This compound has been shown to increase dopamine release in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. This compound has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
N-phenyl-3-pyrrolidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c16-13(8-11-15-9-4-5-10-15)14-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPVTPFAKDUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052530-16-1 |
Source


|
| Record name | 1-Pyrrolidinepropanamide, N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)




![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)